molecular formula C11H15ClO2 B1437536 1-(2-Chloroethoxy)-4-isopropoxybenzene CAS No. 915920-64-8

1-(2-Chloroethoxy)-4-isopropoxybenzene

Cat. No. B1437536
M. Wt: 214.69 g/mol
InChI Key: XCQOVLFPMAISDC-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-isopropoxybenzene, also known as 2-chloroethoxy-4-isopropoxybenzene, is an aromatic compound with a molecular formula of C10H15ClO. It is a colorless liquid with a sweet, ether-like odor. It is soluble in water, alcohol, and ether, and is used in a variety of laboratory and industrial applications.

Scientific Research Applications

End-Quenching in Polymerization

1-(2-Chloroethoxy)-4-isopropoxybenzene and similar alkoxybenzenes are utilized in polymer science, specifically for end-quenching of quasiliving polymerizations. These compounds, including (2-chloroethoxy)benzene, facilitate effective alkylation in polymer chains, contributing to advancements in polymer chemistry and material science (Morgan, Martínez-Castro, & Storey, 2010).

Photoisomerization Studies

In the field of photochemistry, derivatives of 1-(2-Chloroethoxy)-4-isopropoxybenzene have been investigated for their photoisomerization behaviors. This research is crucial for understanding the light-induced molecular changes, which has implications in the development of light-responsive materials (Sakamoto et al., 2005).

Applications in Battery Technology

In energy storage technologies, derivatives of 1-(2-Chloroethoxy)-4-isopropoxybenzene have been studied as redox shuttle additives in lithium batteries. Their role in overcharge protection highlights their significance in enhancing battery safety and efficiency (Feng, Ai, Cao, & Yang, 2007).

Developing Advanced Energy Materials

Research on dimethoxybenzene derivatives, closely related to 1-(2-Chloroethoxy)-4-isopropoxybenzene, has led to the development of novel catholyte molecules for non-aqueous redox flow batteries. These advancements are pivotal in the quest for sustainable and efficient energy storage solutions (Zhang et al., 2017).

Electrochemical Analysis and Applications

The electrochemical properties of dialkoxybenzenes, including those related to 1-(2-Chloroethoxy)-4-isopropoxybenzene, have been extensively studied. These compounds are essential in understanding electrochemical reactions in organic media, which has applications in various electrochemical sensors and devices (Fabre, Michelet, Simonet, & Simonet, 1997).

Conformational Studies in Liquid Crystals

Research on the conformations and ordering of similar compounds, like 4-chloroethoxybenzene, in nematic solvents contributes to the understanding of molecular interactions in liquid crystals. This is crucial for advancing liquid crystal technology used in displays and other optical devices (Terzis & Photinos, 1992).

properties

IUPAC Name

1-(2-chloroethoxy)-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-9(2)14-11-5-3-10(4-6-11)13-8-7-12/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQOVLFPMAISDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651093
Record name 1-(2-Chloroethoxy)-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-4-isopropoxybenzene

CAS RN

915920-64-8
Record name 1-(2-Chloroethoxy)-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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